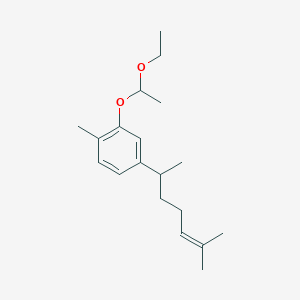
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene is a complex organic compound with a unique structure that includes both ethoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. For example, one synthetic route might involve the reaction of a benzene derivative with ethoxyethanol under controlled conditions to introduce the ethoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the final product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or nitro group into the molecule.
Scientific Research Applications
2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Ethoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene include other benzene derivatives with ethoxy or methyl groups, such as:
- 2-Ethoxy-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene
- 2-(1-Methoxyethoxy)-1-methyl-4-(6-methylhept-5-EN-2-YL)benzene
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
113706-63-1 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(1-ethoxyethoxy)-1-methyl-4-(6-methylhept-5-en-2-yl)benzene |
InChI |
InChI=1S/C19H30O2/c1-7-20-17(6)21-19-13-18(12-11-16(19)5)15(4)10-8-9-14(2)3/h9,11-13,15,17H,7-8,10H2,1-6H3 |
InChI Key |
BZUMJODZJVGMAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC1=C(C=CC(=C1)C(C)CCC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















